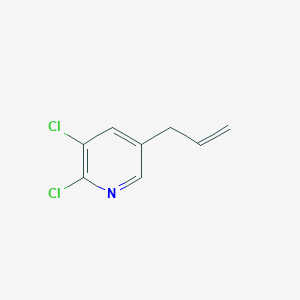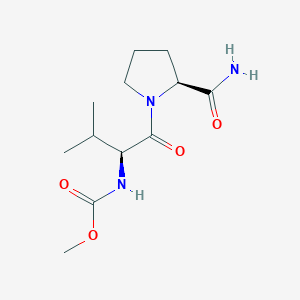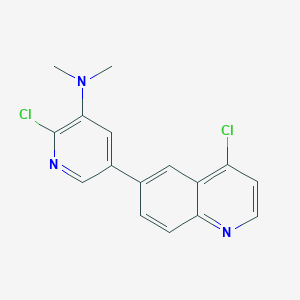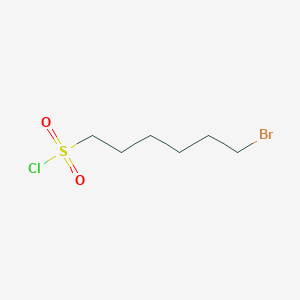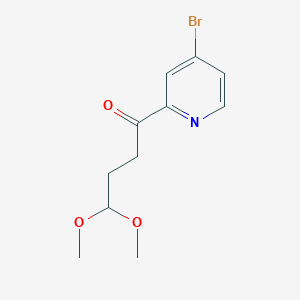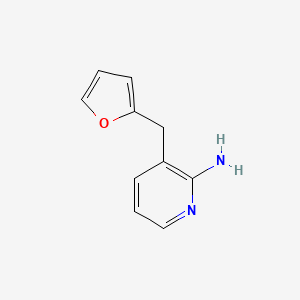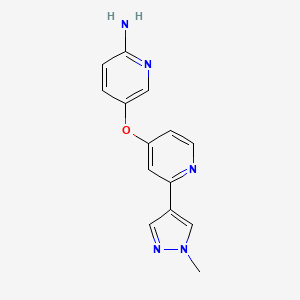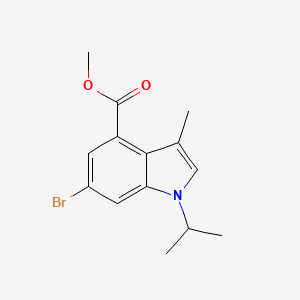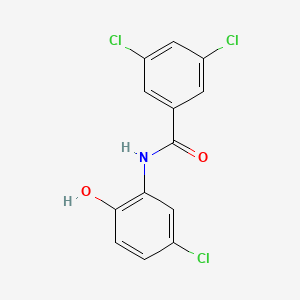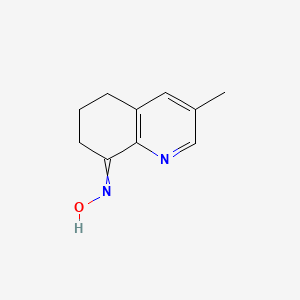
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline
描述
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of a methyl group at the third position and a nitroso group at the eighth position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 3-methyl-1,5,6,7-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the nitroso group is introduced at the eighth position of the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
3-Methyl-1,5,6,7-tetrahydroquinoline: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
8-Nitroso-1,5,6,7-tetrahydroquinoline: Lacks the methyl group, which can influence its chemical properties and interactions.
3-Methyl-8-nitro-1,5,6,7-tetrahydroquinoline: Contains a nitro group instead of a nitroso group, leading to different redox properties.
Uniqueness
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is unique due to the presence of both a methyl and a nitroso group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
62230-66-4 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3 |
InChI 键 |
QBPWUNPJCPLSRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=NO)CCC2)N=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
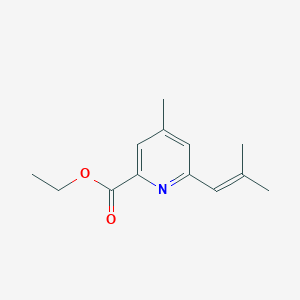
![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)
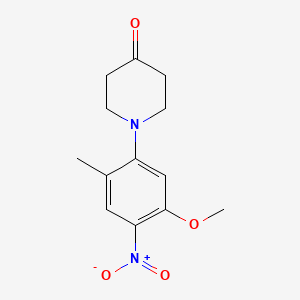
![Methyl 5-Methyl-3-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8321110.png)
